IMP-1700 is a small-molecule compound identified as a potent inhibitor of bacterial DNA repair mechanisms, specifically targeting the SOS response pathway in bacteria. This compound has garnered attention due to its ability to sensitize multidrug-resistant strains of Staphylococcus aureus to fluoroquinolone antibiotics, such as ciprofloxacin. The emergence of antibiotic resistance highlights the need for new therapeutic strategies, making IMP-1700 a significant candidate for further research and development in combating bacterial infections.
The compound was developed through a systematic structure-activity relationship study aimed at optimizing its efficacy against bacterial DNA repair pathways. Initial studies indicated that IMP-1700 effectively inhibits the bacterial SOS response, which is crucial for repairing DNA damage and is often upregulated in response to antibiotic treatment .
IMP-1700 falls under the category of antibacterial agents and specifically targets DNA repair enzymes involved in the SOS response of bacteria. Its classification as an inhibitor of the AddAB/RecBCD protein complexes positions it as a novel therapeutic agent in the fight against antibiotic resistance .
The synthesis of IMP-1700 involves several key steps that utilize various chemical reactions to construct its complex structure. The initial step involves the reaction of ethyl 3-(N,N-dimethylamino)acrylate with 1,3,4-trifluorobenzoyl chloride, which leads to the formation of a fluoroquinolone subunit. Subsequent cyclization with cyclopropylamine and further modifications through nucleophilic substitution reactions yield the final product .
The synthesis can be summarized as follows:
This multi-step synthesis allows for structural variations that can enhance the compound's potency against bacterial targets .
IMP-1700 features a complex molecular structure characterized by a fluoroquinolone core, which is essential for its biological activity. The compound's structure includes various functional groups that contribute to its interaction with bacterial DNA repair enzymes.
Key structural components include:
The specific arrangement of these groups is critical for the compound's ability to inhibit the SOS response effectively .
IMP-1700 primarily functions by inhibiting the activity of bacterial DNA repair enzymes involved in the SOS response. This inhibition occurs through direct interaction with the AddAB/RecBCD complexes, leading to reduced DNA repair capability when bacteria are exposed to damaging agents like fluoroquinolones.
The compound's mechanism involves:
The mechanism by which IMP-1700 exerts its effects involves several key processes:
Experimental data indicate that IMP-1700 significantly lowers the effective concentration needed for fluoroquinolones to exert their antibacterial effects, demonstrating its potential as a combination therapy .
IMP-1700 is characterized by:
Key chemical properties include:
These properties are essential for its application in therapeutic settings .
IMP-1700 has several potential applications in scientific research and clinical settings:
IMP-1700 is a small-molecule inhibitor targeting bacterial DNA repair pathways, representing a breakthrough in antibiotic adjuvant development. Its core structure combines a fluoroquinolone-like scaffold with a 4-(trifluoromethyl)phenyl thiourea moiety, optimized to block the mutagenic SOS response—a key driver of antibiotic resistance evolution. Unlike conventional antibiotics, IMP-1700 resensitizes drug-resistant bacteria to existing therapies by suppressing error-prone DNA repair mechanisms [5] [9].
The World Health Organization (WHO) identifies AMR as a top global health threat, directly causing 1.27 million deaths in 2019 and contributing to 4.95 million deaths annually. Without intervention, AMR-related fatalities could reach 10 million per year by 2050 [6]. Key challenges include:
Metric | Value | Source |
---|---|---|
Direct deaths attributable to AMR | 1.14 million | IHME [8] |
Sepsis deaths linked to AMR | 21.36 million | IHME [8] |
Projected deaths by 2050 | 39 million (2025–2050) | IHME [8] |
The SOS response is a conserved bacterial stress pathway activated by DNA damage (e.g., from antibiotics like ciprofloxacin). It upregulates error-prone DNA polymerases and horizontal gene transfer, accelerating resistance. IMP-1700 disrupts this pathway via:
Component | Function | Effect of Inhibition |
---|---|---|
RecA* nucleoprotein | Binds LexA, inducing SOS genes | Blocks LexA autocleavage |
Error-prone Pol IV | Causes mutagenic DNA repair | Reduces resistance mutations |
AddAB/RecBCD | Processes DNA breaks for RecA loading | Prevents SOS initiation |
Structural Optimization: IMP-1700 evolved from earlier inhibitors like ML-328 through scaffold hybridization. Replacing pipemidic acid with a ciprofloxacin-derived moiety enhanced DNA intercalation, while thiourea modifications improved binding affinity to AddAB/RecBCD [5] [9].
AddAB (Gram-positive) and RecBCD (Gram-negative) complexes are gatekeepers of bacterial DSB repair:
Table 3: Functional Comparison of AddAB vs. RecBCD Complexes
Feature | AddAB-Type Complexes | RecBCD-Type Complexes |
---|---|---|
Structure | Heterodimer (AddA/AddB) | Heterotrimer (RecB/C/D) |
Chi Sequence | Pentameric (e.g., 5′-AGCGG-3′) | Octameric (e.g., 5′-GCTGGTGG-3′) |
Dominant Phyla | Gram-positive bacteria | Gram-negative bacteria |
Nuclease Sites | Dual nuclease domains (AddB) | Single nuclease (RecB) |
IMP-1700’s Mechanism: By inhibiting AddAB/RecBCD, IMP-1700 blocks both DSB repair and RecA* filament formation. This dual action prevents SOS-mediated resistance mutations while potentiating DNA-damaging antibiotics [5] [9].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0